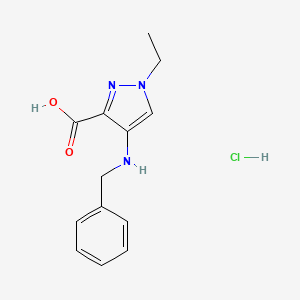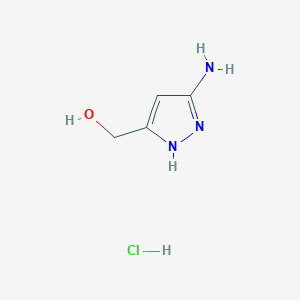
Pedatisectine F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pedatisectine F: is a novel alkaloid compound first isolated from the rhizome of the plant Pinellia pedatisecta. It is characterized by its unique chemical structure, which includes a pyrazine ring substituted with a butanetetrol side chain. The molecular formula of this compound is C9H14N2O4 , and it has a molecular weight of 214.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pedatisectine F is primarily obtained from natural sources, specifically the rhizome of Pinellia pedatisecta. The extraction process involves isolating the alkaloid extract from the plant material, followed by purification using chromatographic techniques
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pinellia pedatisecta rhizomes. The process includes harvesting the plant, drying the rhizomes, and performing solvent extraction to isolate the alkaloid fraction. The extract is then subjected to purification steps, such as column chromatography, to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pedatisectine F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The pyrazine ring in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Wissenschaftliche Forschungsanwendungen
Pedatisectine F has several scientific research applications, including:
Chemistry: It serves as a reference standard for studying alkaloid structures and properties.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of Pedatisectine F involves its interaction with specific molecular targets and pathways. It has been shown to modulate gastrointestinal motility by affecting the pacemaker potential of interstitial cells of Cajal. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating ion channels and signaling pathways related to inflammation and motility .
Vergleich Mit ähnlichen Verbindungen
Pedatisectine F is unique among alkaloids due to its specific structure and bioactivity. Similar compounds include:
Pedatisectine G: Another alkaloid isolated from with a similar structure but different bioactivity.
Hypoxanthine: A purine derivative found in the same plant, with distinct chemical properties and biological effects.
Erythritol: A sugar alcohol also isolated from Pinellia pedatisecta, used primarily as a sweetener
This compound stands out due to its specific pyrazine-butanetetrol structure, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
13440-26-1 |
|---|---|
Molekularformel |
C9H14N2O4 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(1R,2S,3R)-1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
JHZAQNFLUSEYDA-IWSPIJDZSA-N |
SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O |
Isomerische SMILES |
CC1=CN=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride](/img/structure/B7982033.png)
![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982034.png)
![1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride](/img/structure/B7982044.png)



![4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride](/img/structure/B7982071.png)
![tetrasodium;2-[[3-[(2E)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+)](/img/structure/B7982073.png)




